molecular formula C12H15NO B3056510 4-(1-Phenylvinyl)morpholine CAS No. 7196-01-2

4-(1-Phenylvinyl)morpholine

Cat. No. B3056510
CAS RN: 7196-01-2
M. Wt: 189.25 g/mol
InChI Key: DRLPQHUSIRTYBM-UHFFFAOYSA-N
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Description

4-(1-Phenylvinyl)morpholine is a chemical compound with the empirical formula C12H15NO . It has a molecular weight of 189.25 . It is typically available in liquid form and is stored at temperatures below -20°C .


Molecular Structure Analysis

The molecular structure of 4-(1-Phenylvinyl)morpholine consists of a morpholine ring attached to a phenylvinyl group . The SMILES string representation of this compound is C=C(N1CCOCC1)c2ccccc2 .


Physical And Chemical Properties Analysis

4-(1-Phenylvinyl)morpholine is a liquid at room temperature . It has a molecular weight of 189.25 . More specific physical and chemical properties such as density, boiling point, and melting point were not found in the available resources.

Scientific Research Applications

Antimicrobial and Antibacterial Applications

  • Antibiotic Activity Against Multidrug-Resistant Strains : A study on 4-(Phenylsulfonyl) morpholine, a related compound to 4-(1-Phenylvinyl)morpholine, revealed its role in antimicrobial and modulating activities against resistant strains of various microorganisms, including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans (Oliveira et al., 2015).

Pharmacological Significance

  • Neurokinin-1 Receptor Antagonism : Structural modifications of morpholine derivatives, including 4-(1-Phenylvinyl)morpholine, have led to potent neurokinin-1 receptor antagonists, beneficial in treating conditions like pain, migraine, and emesis (Hale et al., 1998).
  • Antifungal and Antibacterial Agents : Schiff bases of 4-(4-aminophenyl)-morpholine have shown potent antimicrobial activity, suggesting the potential of 4-(1-Phenylvinyl)morpholine in similar applications (Panneerselvam et al., 2005).

Chemical Properties and Synthesis

  • Structural Characterization and Synthesis : Various studies have focused on the synthesis and characterization of morpholine derivatives, shedding light on their structural and chemical properties, which are crucial for their application in scientific research (S.V et al., 2019).

Applications in Metal Complexation

  • Complexation with Palladium and Mercury : Research into the reactions of morpholine derivatives with metals like palladium and mercury has been conducted, indicating potential applications in catalysis and material science (Singh et al., 2000).

Potential in Kinase Inhibition

  • PI3K-AKT-mTOR Pathway Inhibition : Morpholine derivatives have shown potential as kinase inhibitors, specifically in the PI3K-AKT-mTOR pathway, indicating their possible use in cancer therapy and related research (Hobbs et al., 2019).

Corrosion Inhibition

  • Mild Steel-Hydrochloric Acid Interface : 4-(1-Phenylvinyl)morpholine derivatives have been evaluated for their corrosion inhibition efficiency, showing high effectiveness in protecting metal surfaces, particularly in acidic environments (Hrimla et al., 2021).

Photophysical Properties

  • Spectral Analysis for Dyes and Pigments : Research into the derivatives of Morpholine Green, which include structures similar to 4-(1-Phenylvinyl)morpholine, has provided insights into their utility in the field of dyes and pigments, particularly in terms of spectral properties (Hepworth et al., 1993).

Antioxidant Activity

  • QSAR-Analysis for Antioxidants : Studies involving quantitative structure-activity relationship (QSAR) analysis of morpholine derivatives have been carried out to predict their antioxidant activities, demonstrating the potential of 4-(1-Phenylvinyl)morpholine in antioxidant applications (Drapak et al., 2019).

Safety and Hazards

While specific safety data for 4-(1-Phenylvinyl)morpholine is not available, it’s important to handle all chemical compounds with care. Always use personal protective equipment and work in a well-ventilated area .

properties

IUPAC Name

4-(1-phenylethenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-11(12-5-3-2-4-6-12)13-7-9-14-10-8-13/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLPQHUSIRTYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454238
Record name 4-(1-phenylvinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Phenylvinyl)morpholine

CAS RN

7196-01-2
Record name 4-(1-phenylvinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Phenylvinyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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